4-benzyl-N-{[1,1'-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide
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Overview
Description
4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide is a complex organic compound that features a morpholine ring, a biphenyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds between the biphenyl and morpholine moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-{[1,1’-biphenyl]-4-yl}-5-oxomorpholine-3-carboxamide
- 4-benzyl-N-{[1,1’-biphenyl]-3-yl}-5-oxomorpholine-3-carboxamide
- 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxopiperidine-3-carboxamide
Uniqueness
The unique combination of the morpholine ring, biphenyl group, and benzyl group in 4-benzyl-N-{[1,1’-biphenyl]-2-yl}-5-oxomorpholine-3-carboxamide provides distinct chemical and physical properties. These properties can be exploited for specific applications that similar compounds may not be suitable for, such as targeted drug delivery or specialized material synthesis .
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylphenyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23-17-29-16-22(26(23)15-18-9-3-1-4-10-18)24(28)25-21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDHTUKPGSIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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